molecular formula C23H21N3O3S B2575135 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895429-66-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2575135
CAS No.: 895429-66-0
M. Wt: 419.5
InChI Key: AUQTYTIXSMRSFP-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule designed for research use, featuring a benzothiazole core—a scaffold recognized for its significant role in medicinal chemistry and drug discovery . This compound is part of a class of molecules investigated for their potential to interact with central nervous system (CNS) targets. Structural analogues bearing the 4,7-dimethoxybenzo[d]thiazol-2-yl moiety and an N-(pyridin-3-ylmethyl) group have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a promising target for neurological disorders . The presence of the benzothiazole ring system is a key feature in many biologically active compounds, contributing to properties that may influence various enzymes and receptors . The specific molecular architecture of this compound, which integrates a benzamide linker and a pyridinylmethyl group, suggests it may exhibit favorable physicochemical properties for preclinical research. Researchers can leverage this compound as a chemical tool to probe biological systems, particularly in the study of G protein-coupled receptor (GPCR) function and allosteric modulation. It is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-6-8-17(9-7-15)22(27)26(14-16-5-4-12-24-13-16)23-25-20-18(28-2)10-11-19(29-3)21(20)30-23/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQTYTIXSMRSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon, platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. In the context of its anti-inflammatory properties, the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have provided insights into the binding interactions between the compound and the active sites of these enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the dimethoxybenzo[d]thiazole ring and the pyridine moiety, which confer distinct electronic and steric properties.

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant experimental findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole moiety substituted with dimethoxy groups and a pyridine ring. Its molecular formula is C23H24N4O3SC_{23}H_{24}N_4O_3S, with a molecular weight of 430.5 g/mol. Understanding its structure is crucial for elucidating its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant activity against human lung adenocarcinoma (A549) and human malignant melanoma (WM115) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54915.2Induction of apoptosis via caspase activation
This compoundWM11512.8DNA damage and hypoxia-selective cytotoxicity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells. The caspase 3/7 assay confirmed significant apoptotic activity.
  • DNA Damage : Utilizing the EpiQuick in situ DNA damage assay kit revealed that this compound induces DNA damage in tumor cells, which is critical for its anticancer efficacy.
  • Hypoxia Selectivity : The compound's effectiveness under hypoxic conditions suggests it may preferentially target tumor cells in low oxygen environments, a common characteristic of solid tumors.

Case Studies

Several case studies have documented the biological activity of similar compounds within the benzo[d]thiazole class. For instance, compounds with structural similarities have demonstrated promising results as bioreductive agents selective for hypoxic tumor cells, reinforcing the potential of this compound in cancer therapy .

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